molecular formula C21H16ClFN4O2 B2495200 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903184-04-3

2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2495200
CAS No.: 903184-04-3
M. Wt: 410.83
InChI Key: KPNUJRVCRINDSF-UHFFFAOYSA-N
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Description

The compound 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (molecular formula: C₂₁H₁₅ClFN₄O₂) features a central oxazole ring substituted at positions 2, 4, and 3. Key structural elements include:

  • 2-(2-Chlorophenyl) group: Provides steric bulk and modulates electronic properties via the chlorine atom’s electron-withdrawing effect.
  • 5-(4-(2-Fluorobenzoyl)piperazinyl) group: Introduces a flexible piperazine moiety linked to a fluorinated benzoyl group, influencing solubility and receptor binding .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNUJRVCRINDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the benzoyl group: This can be done through acylation reactions using reagents like benzoyl chloride.

    Final assembly: The final compound is assembled through coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine moiety.

    Reduction: Reduction reactions can occur, especially at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might:

    Bind to receptors: Interact with neurotransmitter receptors in the brain.

    Inhibit enzymes: Block the activity of specific enzymes involved in disease pathways.

    Modulate ion channels: Affect the flow of ions across cell membranes, influencing cellular activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Oxazole Derivatives

Compound A : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (C₂₁H₁₆F₂N₄O₂)

  • Key Differences :
    • Replaces the 2-chlorophenyl group with 2-fluorophenyl.
    • Retains the 4-carbonitrile and 2-fluorobenzoyl-piperazinyl group.
  • Reduced steric hindrance compared to the chlorophenyl analog, possibly enhancing metabolic stability .

Compound B : 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (C₂₁H₂₁ClN₄O₃S)

  • Key Differences :
    • Substitutes the 4-carbonitrile with a 4-methylphenylsulfonyl group.
    • Replaces the 2-fluorobenzoyl-piperazine with a 4-methylpiperazine.
  • Methylpiperazine reduces conformational flexibility, which may affect target engagement .
Table 1: Structural and Electronic Comparison
Property Target Compound Compound A Compound B
Molecular Formula C₂₁H₁₅ClFN₄O₂ C₂₁H₁₆F₂N₄O₂ C₂₁H₂₁ClN₄O₃S
Substituents (Position 2) 2-Chlorophenyl 2-Fluorophenyl 2-Chlorophenyl
Substituents (Position 4) Carbonitrile Carbonitrile Methylphenylsulfonyl
Substituents (Position 5) 4-(2-Fluorobenzoyl)piperazinyl 4-(2-Fluorobenzoyl)piperazinyl 4-Methylpiperazinyl
Calculated LogP* ~3.5 ~3.2 ~2.8
Absolute Hardness (η)† ~4.5 eV ~4.3 eV ~4.0 eV

*Estimated using substituent contributions.
†Calculated using Parr-Pearson principles .

Heterocyclic Core Modifications

Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences :
    • Replaces oxazole with thiazole.
    • Incorporates a triazole-pyrazole hybrid substituent.
  • Implications :
    • Thiazole’s sulfur atom enhances π-π stacking interactions but reduces metabolic stability compared to oxazole.
    • The triazole-pyrazole group introduces additional hydrogen-bonding sites .

Electronic and Steric Considerations

  • Electronegativity and Hardness: The target compound’s chlorine atom increases absolute hardness (η ≈ 4.5 eV) compared to fluorine-substituted analogs (η ≈ 4.3 eV), suggesting greater resistance to charge transfer .
  • Steric Effects :

    • The 2-chlorophenyl group introduces steric bulk, which may hinder binding in compact active sites compared to smaller substituents like fluorine .

Biological Activity

2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole class. Its structure includes a chlorophenyl group, a fluorobenzoyl moiety, and a piperazine ring, which are often associated with diverse biological activities. This article explores the compound's pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C21H16ClFN4O2C_{21}H_{16}ClFN_{4}O_{2}, with a molecular weight of 410.8 g/mol. The compound features several functional groups that contribute to its biological activity:

Component Description
Oxazole Ring A five-membered heterocyclic compound
Chlorophenyl Group Enhances lipophilicity and potential receptor interactions
Fluorobenzoyl Moiety May influence binding affinity and selectivity
Piperazine Ring Often associated with neuropharmacological effects

Antitumor Activity

Research indicates that compounds with oxazole structures exhibit significant antitumor properties. For instance, similar oxazole derivatives have shown inhibitory effects against various cancer cell lines. Molecular docking studies suggest that the unique structure of this compound may enhance its binding affinity to targets involved in tumor progression, such as protein kinases and transcription factors.

Analgesic and Anti-inflammatory Effects

Several studies have explored the analgesic and anti-inflammatory activities of oxazole derivatives. For example, compounds structurally related to this compound have demonstrated effectiveness in reducing pain responses in animal models through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. The potential for this compound to act similarly warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
  • Receptor Modulation : The piperazine moiety could interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
  • Cell Cycle Interference : Similar oxazole compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activities associated with oxazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that certain oxazole derivatives exhibited IC50 values lower than standard chemotherapeutics in inhibiting cancer cell proliferation (IC50 < 0.05 μM) .
  • Analgesic Testing : In animal models, compounds structurally similar to this compound showed significant reductions in pain behavior during the hot plate test compared to controls .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, including cyclization to form the oxazole core and subsequent acylation of the piperazine moiety. Key steps require controlled temperatures (e.g., 60–80°C for cyclization) and catalysts like triethylamine for nucleophilic substitution. Solvents such as DMF or THF are used to stabilize intermediates, while protecting groups may prevent undesired side reactions .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring systems. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening includes in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Antimicrobial activity is tested via microdilution against Gram-positive/negative bacteria. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar oxazole derivatives be resolved?

Structural analogs with fluorophenyl vs. thiophene moieties (e.g., vs. 7) show varying bioactivity due to electronic effects. Computational analysis (e.g., DFT calculations using Multiwfn) can map electrostatic potential surfaces to explain differences in receptor binding. Comparative molecular docking (AutoDock4) identifies steric clashes or hydrogen-bonding variations .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Yield optimization requires kinetic studies to identify rate-limiting steps. For example, microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours thermally). Catalytic systems like Pd/C for cross-coupling or flow chemistry setups improve reproducibility. DOE (Design of Experiments) models temperature/pH interactions to maximize yields (>80%) .

Q. How can noncovalent interactions between this compound and biological targets be characterized?

Noncovalent interactions (e.g., van der Waals, π-π stacking) are analyzed via X-ray crystallography of ligand-receptor complexes (e.g., ). Alternatively, Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd), while Molecular Dynamics (MD) simulations (GROMACS) model interaction stability over time .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

ADMET predictions using SwissADME or ProTox-II evaluate metabolic pathways (e.g., CYP450 oxidation). Quantum mechanical calculations (Gaussian 16) assess reactive intermediates. In silico toxicity profiling identifies potential hepatotoxicity risks based on structural alerts .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Optimization Microwave reactors, DOE software (Minitab)Temperature (50–120°C), solvent polarity (logP)
Structural Analysis X-ray crystallography, Multiwfn (electron density)Bond angles (±0.5°), torsional strain
Binding Studies AutoDock4, ITCBinding energy (ΔG, kcal/mol), Kd (nM–μM)
Stability Assessment Accelerated stability testing (ICH guidelines)Degradation products (HPLC-MS), hygroscopicity

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